(2R)-2-[(3-methoxyphenoxy)methyl]oxirane

Catalog No.
S15791034
CAS No.
719276-42-3
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane

CAS Number

719276-42-3

Product Name

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane

IUPAC Name

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1

InChI Key

UCGYCLBMTBEQQM-JTQLQIEISA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2CO2

Isomeric SMILES

COC1=CC(=CC=C1)OC[C@H]2CO2

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane, also known as a methoxyphenoxy epoxide, is an organic compound characterized by its three-membered oxirane ring structure. This compound features a methoxyphenyl group attached to the oxirane through a methylene bridge. The molecular formula for this compound is C10H12O3C_{10}H_{12}O_{3} with a molecular weight of approximately 180.203 g/mol . Epoxides, including (2R)-2-[(3-methoxyphenoxy)methyl]oxirane, are notable for their high reactivity due to the strained nature of their three-membered ring, making them versatile intermediates in organic synthesis.

Due to its epoxide functionality:

  • Ring Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of various products such as diols or alcohols. Common nucleophiles include water, alcohols, and amines.
  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of diols. Oxidizing agents like hydrogen peroxide or peracids are typically employed for this purpose.
  • Reduction: Reduction reactions can convert the epoxide into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur at the epoxide carbon atoms, facilitating the introduction of various functional groups depending on the nucleophile used.

The synthesis of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane typically involves the following methods:

  • Base-Catalyzed Epoxidation: A common synthetic route involves reacting (3-methoxyphenoxy)methanol with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The reaction is usually performed in an organic solvent like dichloromethane under basic conditions using sodium hydroxide or potassium hydroxide as a catalyst .

General Reaction Conditions:

  • Reactants: (3-methoxyphenoxy)methanol and m-CPBA.
  • Catalyst: Sodium hydroxide or potassium hydroxide.
  • Solvent: Dichloromethane.
  • Temperature: Typically conducted at room temperature or slightly elevated temperatures.

(2R)-2-[(3-methoxyphenoxy)methyl]oxirane has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical chemistry .
  • Materials Science: The compound is explored for its potential use in developing polymeric materials and coatings due to its reactive nature.
  • Biological Studies: Investigated for its interactions with biomolecules, which may lead to insights into new therapeutic agents or biological pathways.

Several compounds share structural similarities with (2R)-2-[(3-methoxyphenoxy)methyl]oxirane. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
(2S)-2-[(2-Methoxyphenoxy)methyl]oxiraneDifferent methoxy positionEnantiomeric form; may exhibit different reactivity
(2S)-2-[(2-Hydroxyphenoxy)methyl]oxiraneHydroxyl group instead of methoxyPotentially more polar and reactive
(2S)-2-[(2-Chlorophenoxy)methyl]oxiraneChlorine atom replacing methoxyMay exhibit different biological properties

The uniqueness of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane lies in its specific methoxy group positioning and the resulting electronic effects that influence its reactivity and interactions compared to other similar compounds. This makes it particularly valuable for targeted synthetic applications and research endeavors.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

UNII

V2RUM9P6CK

Dates

Last modified: 08-15-2024

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